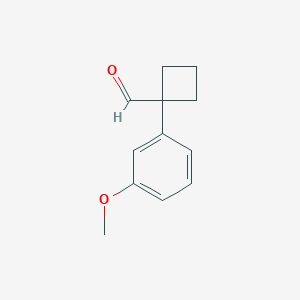
1-(3-Methoxyphenyl)cyclobutanecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)cyclobutanecarbaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.242 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde is based on its molecular formula, C12H14O2 . Detailed structural information such as bond lengths and angles would require further experimental analysis or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde, such as its melting point, boiling point, and density, were not found in the available resources .Applications De Recherche Scientifique
Photoreduction of Cycloalkanecarbaldehydes
Cycloalkanecarbaldehydes, such as 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde, have been studied in photoreduction processes. Research indicates that the primary chemical process upon irradiation of cyclobutanecarbaldehyde involves the abstraction of solvent methine hydrogen by excited states of the compound, leading to various photoproducts (Funke & Cerfontain, 1976).
Cyclotrimerization of Diarylacetylene
Studies on the cyclotrimerization of diarylacetylene, utilizing 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde as a catalyst, provide insights into the formation of hexaphenylbenzenes without involving a cyclobutadiene intermediate. This research contributes to understanding the reaction mechanisms in organic chemistry (Pepermans, Willem, Gielen, & Hoogzand, 2010).
Reactions with Allylic Alcohols
Research on the reaction of 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde with allylic alcohols reveals interesting insights into the formation of carbonyl derivatives and methoxycarbene isomers. These findings are significant in the field of organometallic chemistry (Werner, Grünwald, Stueer, & Wolf, 2003).
Synthesis and Functionalization
The compound has been used in the synthesis and functionalization of various chemical structures, contributing to advancements in synthetic organic chemistry. For instance, its role in the total synthesis of eleutherobin and in the development of functionalized indoles is notable (Castoldi et al., 2005).
Fluorescence Probe Properties
The fluorescence and fluorescence probe properties of diarylbutadienes, which include 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde, have been explored in various media. This research enhances our understanding of fluorescence behavior in organic compounds (Singh & Kanvah, 2000).
Generation of Heterocyclic Analogs
The compound has been used in generating heterocyclic analogs of biphenylene, contributing to the development of novel organic compounds with potential applications in various fields (Gilchrist, Nunn, & Rees, 1974).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)cyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8-9H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMAJTQIFTWHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)cyclobutanecarbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2425361.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2425364.png)
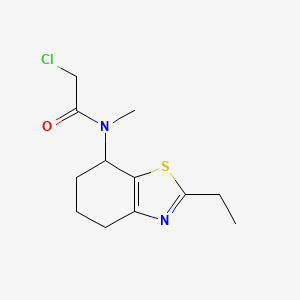
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2425366.png)
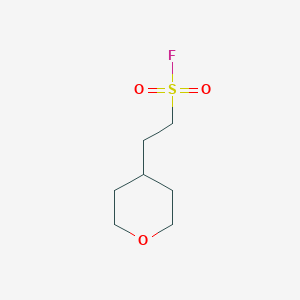
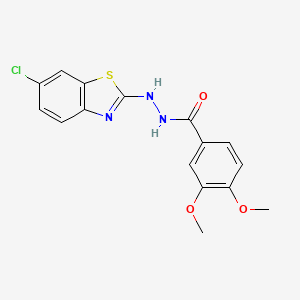
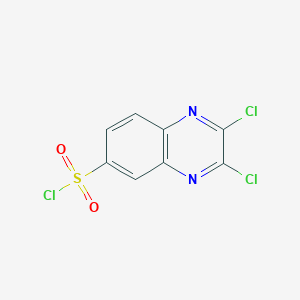
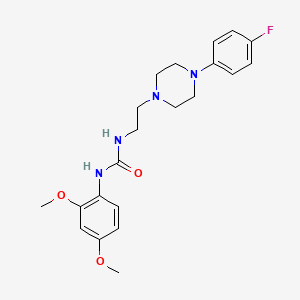
![7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425375.png)
![N-(3-chloro-4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2425376.png)
![N-(3,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2425378.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425380.png)
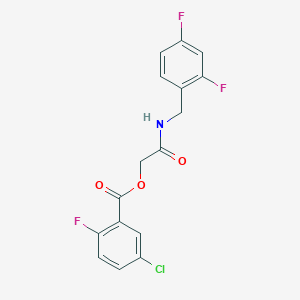
![Methyl 4-((3-(dimethylamino)propyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2425383.png)